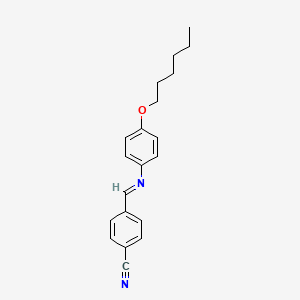
1,4-Octadiene
Overview
Description
1,4-Octadiene is an organic compound that belongs to the class of alkenes. It is a colorless liquid with a strong odor and is commonly used in the chemical industry for the production of various chemicals.
Scientific Research Applications
Cu-Promoted Cycloaddition
The thermal reaction of 1,4-bisallenes, aided by Cu salt/amine, leads to the selective formation of the bicyclo[4.2.0]octadiene framework, demonstrating a potential application in the synthesis of complex organic structures (Kitagaki et al., 2012).
ADMET Polymerization
Acyclic diene metathesis (ADMET) polymerization has been used to convert 1,9-Decadiene into poly(octenylene), indicating the potential of using similar dienes in polymer synthesis (Wagener et al., 1991).
Electron Impact Investigation
An electron impact study of 1,4-cyclohexadiene and 1,5-cyclo-octadiene has been used to understand the excited states of such compounds, providing insights into their electronic structures (Mcdiarmid & Doering, 1981).
Selective Production of 1-Octene
1,4-Octadiene derivatives have applications in the production of linear α-olefins like 1-octene, which are key components in manufacturing specific polymers (Leeuwen et al., 2011).
Photosensitized Cycloaddition
1,4-Octadiene derivatives have been used in photosensitized reactions leading to complex organic structures, highlighting their role in photochemical synthesis (Mangion et al., 1995).
Pyrolysis Studies
Pyrolysis of compounds like 1,7-octadiene, which share structural similarities with 1,4-octadiene, reveals the formation of various organic fragments and provides insights into thermal degradation processes (Bredael, 1982).
Hydrophobicity in Plasma Polymerised Films
Plasma polymerisation of 1,7-Octadiene, a related compound, affects surface hydrophobicity, which can be useful in materials science applications (Akhavan et al., 2013).
Hydrogenation of Dienes
The hydrogenation of dienes including 1,4-octadiene to monoenes has been studied, indicating potential applications in chemical synthesis (Strukul & Carturan, 1979).
properties
IUPAC Name |
(4E)-octa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7-8H,1,4-6H2,2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBLFDUGSBOMPI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Octadiene | |
CAS RN |
5675-25-2, 53793-31-0 | |
| Record name | Octa-1,4-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,4-Octadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053793310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octa-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1,4-octadiene be synthesized in a controlled manner?
A1: Research has shown that 1,4-octadiene can be selectively produced via the alternating cooligomerization of isoprene and propylene. This reaction utilizes a vanadium catalyst, specifically VO(acac)2–Et3Al–Et2AlCl, at low temperatures (-30 to 0°C) and requires an excess of propylene []. The reaction mechanism involves the alternating coordination of isoprene and propylene to the vanadium center. Adding triphenylphosphine or pyridine to the catalyst system suppresses cooligomerization, favoring isoprene dimerization and trimerization [].
Q2: What is the role of 1,3-butadiene in reactions involving manganese carbonyls?
A2: 1,3-Butadiene acts as a ligand in reactions with decacarbonyldimanganese(0), leading to the formation of various dinuclear manganese complexes []. These complexes, characterized using IR, NMR, and mass spectrometry, demonstrate the versatility of 1,3-butadiene in forming both bridging and chelating structures with manganese centers. The reaction is temperature-dependent, yielding different isomeric products at varying temperatures, highlighting the potential for controlled synthesis through temperature manipulation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



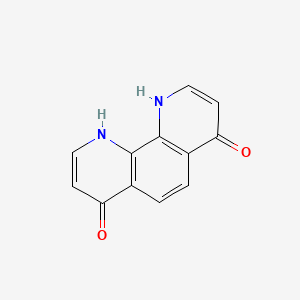

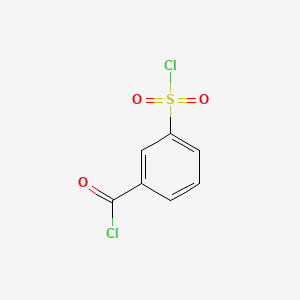
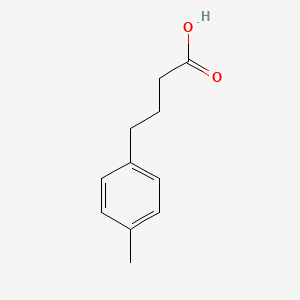
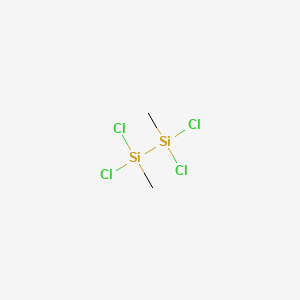
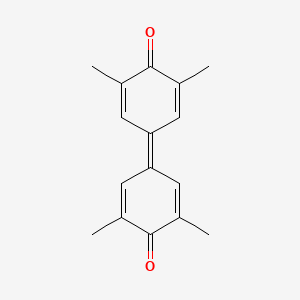

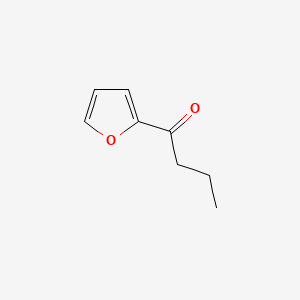
![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)



![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)
